molecular formula C11H10N2O2 B1472733 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid CAS No. 1820609-10-6

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid

Cat. No.: B1472733
CAS No.: 1820609-10-6
M. Wt: 202.21 g/mol
InChI Key: VWGMKWUMPICJFZ-UHFFFAOYSA-N
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Description

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form hydrogen bonds with the active sites of certain enzymes, such as TYR158 and NAD300 . These interactions are crucial for its biochemical activity, influencing the enzyme’s function and stability.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to enhance cell-specific productivity in batch cultures . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. These effects are essential for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it forms hydrogen bonds with the active sites of enzymes, altering their activity . Additionally, it can influence gene expression, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a valuable compound for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for its biochemical activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, influencing its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity .

Biological Activity

4-Methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

The compound features a pyrrole ring fused to a nicotinic acid moiety, which contributes to its unique properties. Its molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2. The structural characteristics of this compound allow it to interact with various biological targets, leading to diverse pharmacological effects.

Target Interactions

This compound and its analogs have been shown to interact with several enzyme active sites, particularly those involved in cancer cell proliferation and survival. These interactions can result in cytotoxic effects against specific cancer cell lines, as indicated by various studies.

Cellular Effects

The compound influences cellular functions through multiple pathways:

  • Gene Expression : It modulates the expression of genes involved in cell cycle regulation and apoptosis.
  • Signal Transduction : Alters signaling pathways that control cell growth and differentiation.
  • Enzyme Activity : Acts as an inhibitor or activator of enzymes critical for metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties. For instance:

  • In a study evaluating various pyrrole-containing compounds, some demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 µg/mL to 100 µg/mL .
CompoundMIC (µg/mL)Activity Type
5a0.8Antibacterial
5f10Antifungal
5k0.8Antitubercular

Cytotoxicity

The compound has shown potential cytotoxic effects against various cancer cell lines. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents .

Case Studies and Research Findings

  • Antitubercular Activity : A series of studies focused on the synthesis and evaluation of related compounds revealed that some exhibited significant antitubercular activity, with MIC values comparable to established drugs . This suggests a promising avenue for developing new treatments for tuberculosis.
  • Molecular Docking Studies : Molecular docking studies have illustrated the binding affinities of these compounds to active sites of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These interactions are crucial for understanding their mechanisms of action and guiding further drug development .
  • Cytotoxic Potential Against Cancer : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from nicotinic acid have shown minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 500 µg/mL against different pathogens .

Antifungal Properties

This compound also displays antifungal activity, particularly against Candida species. The MIC values for certain derivatives range from 15.62 µg/mL to 500 µg/mL, indicating strong potential for treating fungal infections .

Cytotoxic Effects

In vitro studies have revealed that this compound can induce cytotoxicity in cancer cell lines. The IC50 values observed suggest that this compound may be effective in reducing cell viability in various types of cancer cells .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agents: Its efficacy against bacterial and fungal infections positions it as a candidate for developing new antimicrobial therapies.
  • Cancer Treatment: The observed cytotoxic effects warrant further investigation into its potential as an anticancer agent.
  • Cognitive Disorders: As a positive allosteric modulator of nAChRs, it may be beneficial in treating neurodegenerative diseases and cognitive impairments associated with aging or other conditions .

Properties

IUPAC Name

4-methyl-5-pyrrol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGMKWUMPICJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204077
Record name 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820609-10-6
Record name 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820609-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.